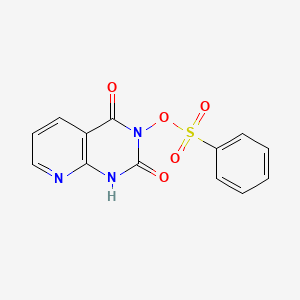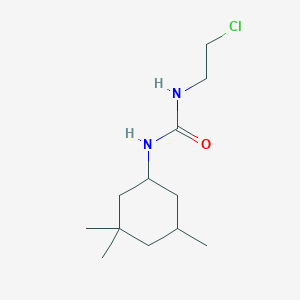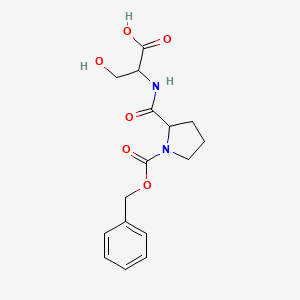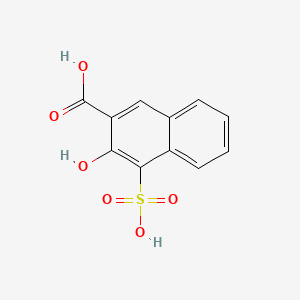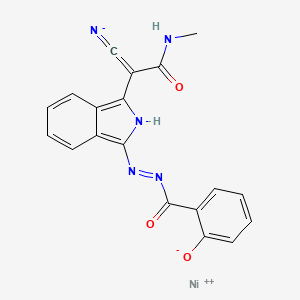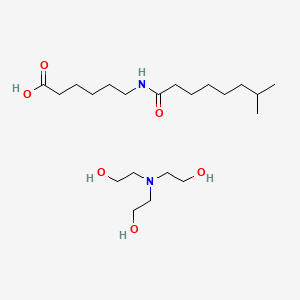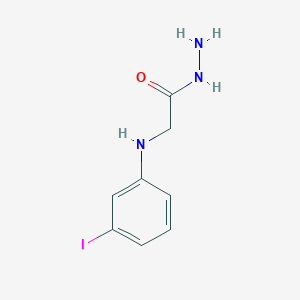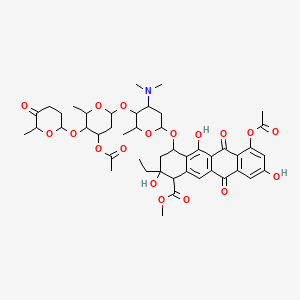![molecular formula C65H108O3 B12795238 Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl- CAS No. 64131-28-8](/img/structure/B12795238.png)
Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trichlorophenol , is a chlorinated phenol with the molecular formula C6H3Cl3O . This compound is commonly used as an intermediate in the synthesis of various chemicals, including pesticides, antiseptics, and preservatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trichlorophenol can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions on the phenol ring .
Industrial Production Methods
In industrial settings, 2,4,6-trichlorophenol is produced through a similar chlorination process. The reaction is conducted in large reactors where phenol is continuously fed and chlorinated using chlorine gas. The product is then purified through distillation or crystallization to obtain high-purity 2,4,6-trichlorophenol .
Chemical Reactions Analysis
Types of Reactions
2,4,6-trichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Phenolic compounds with different functional groups.
Scientific Research Applications
2,4,6-trichlorophenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on microbial activity and enzyme inhibition.
Medicine: Investigated for its potential use as an antiseptic and disinfectant.
Industry: Used in the production of pesticides, wood preservatives, and fungicides .
Mechanism of Action
The mechanism of action of 2,4,6-trichlorophenol involves its interaction with cellular components. It can disrupt cell membranes and inhibit enzyme activity by binding to active sites. This leads to the inhibition of microbial growth and the preservation of materials .
Comparison with Similar Compounds
2,4,6-trichlorophenol is unique due to its specific chlorination pattern. Similar compounds include:
2,4-dichlorophenol: Lacks one chlorine atom compared to 2,4,6-trichlorophenol.
2,4,5-trichlorophenol: Has a different chlorination pattern.
Pentachlorophenol: Contains five chlorine atoms and is used as a wood preservative .
2,4,6-trichlorophenol is distinct in its applications and reactivity due to the specific positions of the chlorine atoms on the phenol ring, which influence its chemical behavior and effectiveness in various applications .
Properties
CAS No. |
64131-28-8 |
|---|---|
Molecular Formula |
C65H108O3 |
Molecular Weight |
937.5 g/mol |
IUPAC Name |
2-[[2-hydroxy-3-[[2-hydroxy-3,5-di(nonyl)phenyl]methyl]-5-nonylphenyl]methyl]-4,6-di(nonyl)phenol |
InChI |
InChI=1S/C65H108O3/c1-6-11-16-21-26-31-36-41-54-46-57(44-39-34-29-24-19-14-9-4)63(66)59(48-54)52-61-50-56(43-38-33-28-23-18-13-8-3)51-62(65(61)68)53-60-49-55(42-37-32-27-22-17-12-7-2)47-58(64(60)67)45-40-35-30-25-20-15-10-5/h46-51,66-68H,6-45,52-53H2,1-5H3 |
InChI Key |
OQPIHNGDAXSXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)CC2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CCCCCCCCC)CCCCCCCCC)CCCCCCCCC)O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


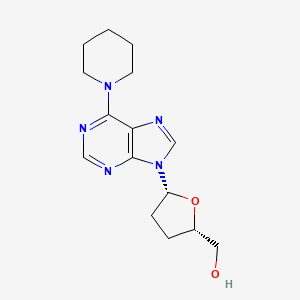
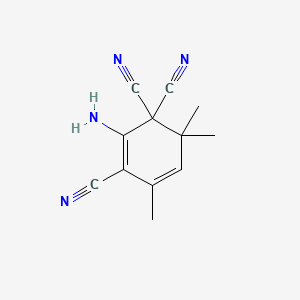
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
